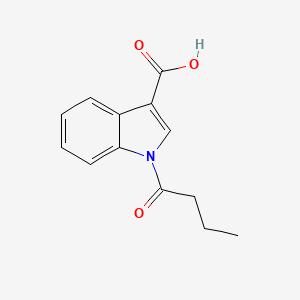

1-Butyryl-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

1-butanoylindole-3-carboxylic acid |

InChI |

InChI=1S/C13H13NO3/c1-2-5-12(15)14-8-10(13(16)17)9-6-3-4-7-11(9)14/h3-4,6-8H,2,5H2,1H3,(H,16,17) |

InChI Key |

YMBQOEKDEGRFFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N1C=C(C2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Elucidation of Molecular Mechanisms and Biological Targets of 1 Butyryl 1h Indole 3 Carboxylic Acid and Its Derivatives

Enzyme Modulation and Receptor Interactions

Derivatives of indole-3-carboxylic acid have been shown to interact with several key biological targets, leading to agonistic or antagonistic effects that are of interest in drug discovery.

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial enzyme in maintaining cellular energy homeostasis. Certain indole-3-carboxylic acid derivatives have been identified as direct activators of AMPK. For instance, the compound 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) emerged from optimization studies that began with an indazole amide hit from high-throughput screening. acs.org The indole (B1671886) acid structure was designed to improve oral absorption and potency. acs.org Structural analysis revealed that the indole nitrogen forms a hydrogen bond with aspartic acid 88 of the α-subunit of AMPK, while the indole core engages in a cation-π interaction with arginine 83 of the β-subunit. acs.org Another related compound, Indole-3-carbinol (B1674136) (I3C), has also been shown to prevent and reverse cardiac remodeling by activating AMPK-α signaling. nih.gov

| Compound | Target | Effect | Key Findings |

|---|---|---|---|

| PF-06409577 | AMPK (α1β1γ1) | Direct Activator | Designed to improve oral absorption and potency over initial hits. acs.org |

| Indole-3-carbinol (I3C) | AMPK-α | Activator | Prevents and reverses cardiac remodeling through AMPK activation. nih.gov |

Indole-3-carboxamides represent a class of compounds that have been investigated for their activity as cannabinoid CB1 receptor agonists. nih.gov The structure-activity relationship is significantly influenced by the substituents on the indole core and the amide side chain at the C-3 position. nih.gov For example, within a series of indole-3-carboxamide derivatives, 5F-MDMB-PICA was identified as a highly active compound with an EC₅₀ of 3.26 nM for the CB1 receptor. nih.gov Another potent synthetic cannabinoid, ADB-FUBINACA, which is an indazole-3-carboxamide, displayed a CB1 EC₅₀ of 0.69 nM. nih.gov Studies on enantiomers have shown that (S)-enantiomers of carboxamide-type synthetic cannabinoids typically have significantly lower EC₅₀ values for CB1 receptors compared to their (R)-enantiomer counterparts. researchgate.net

| Compound | Target | EC₅₀ (nM) | Key Findings |

|---|---|---|---|

| 5F-MDMB-PICA | CB1 Receptor | 3.26 | Identified as a highly active indole-3-carboxamide derivative. nih.gov |

| ADB-FUBINACA | CB1 Receptor | 0.69 | A potent indazole-3-carboxamide based synthetic cannabinoid. nih.gov |

| (S)-enantiomers (general) | CB1 Receptor | ~5x lower than (R) | Stereochemistry plays a crucial role in receptor affinity and activation. researchgate.net |

A series of 1H-indole-3-carboxylic acid pyridine-3-ylamides has been synthesized and identified as having high affinity and selectivity for the serotonin (B10506) 5-HT2C receptor. nih.gov These compounds act as antagonists at this receptor. nih.gov Within this series, the compound 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide (designated 15k) demonstrated particularly high potency, with an IC₅₀ value of 0.5 nM. nih.gov This compound also exhibited excellent selectivity, being over 2000 times more selective for the 5-HT2C receptor compared to other serotonin receptors (5-HT1A, 5-HT2A, 5-HT6) and dopamine (B1211576) receptors (D2-D4). nih.gov Antagonism of the 5-HT2C receptor is a recognized mechanism for anxiolytic and antidepressant effects. frontiersin.org

| Compound Class/Example | Target | Activity | Potency (IC₅₀) | Selectivity |

|---|---|---|---|---|

| 1H-Indole-3-carboxylic acid pyridine-3-ylamides | Serotonin 5-HT2C Receptor | Antagonist | Varies by structure | High |

| Compound 15k | Serotonin 5-HT2C Receptor | Antagonist | 0.5 nM | >2000-fold vs. other 5-HT and Dopamine receptors. nih.gov |

Certain derivatives of indole-3-carboxylic acid have been developed as antagonists of the Angiotensin II Receptor 1 (AT1). nih.gov These antagonists, part of a class of drugs often called sartans, block the AT1 receptor, thereby inhibiting the vasoconstrictive and sodium-retaining effects of angiotensin II, which is a key mechanism for lowering blood pressure. wikipedia.org In vitro radioligand binding studies have shown that novel indole-3-carboxylic acid derivatives can exhibit high nanomolar affinity for the AT1 receptor, comparable to established pharmaceuticals like losartan (B1675146). nih.gov In studies using spontaneously hypertensive rats, these compounds demonstrated the ability to lower blood pressure upon oral administration, with one derivative showing a maximum decrease of 48 mm Hg and an antihypertensive effect lasting 24 hours, which was superior to that of losartan. nih.gov

| Compound Class | Target | Effect | In Vitro Findings | In Vivo Findings (Spontaneously Hypertensive Rats) |

|---|---|---|---|---|

| Indole-3-carboxylic acid derivatives | Angiotensin II Receptor 1 (AT1) | Antagonist | High nanomolar affinity, comparable to losartan. nih.gov | Sustained blood pressure reduction, superior to losartan in some cases. nih.gov |

Indole-3-carboxylate (B1236618) decarboxylase is an enzyme that catalyzes the nonoxidative and reversible decarboxylation of indole-3-carboxylate into indole and carbon dioxide. nih.gov This enzyme has been identified in organisms such as Arthrobacter nicotianae. nih.govnih.gov The reaction does not require any cofactors for either the decarboxylation or the reverse carboxylation reaction. nih.gov The enzyme exhibits strict substrate specificity for indole-3-carboxylic acid. nih.gov It is activated by divalent cations such as Zn²⁺, Mn²⁺, or Mg²⁺. wikipedia.org The enzyme from A. nicotianae has a molecular mass of approximately 258 kDa. nih.gov

| Enzyme | Reaction Catalyzed | Cofactors | Activators | Source Organism Example |

|---|---|---|---|---|

| Indole-3-carboxylate decarboxylase | Indole-3-carboxylate ⇌ Indole + CO₂ | None required. nih.gov | Zn²⁺, Mn²⁺, Mg²⁺. wikipedia.org | Arthrobacter nicotianae. nih.govnih.gov |

Cellular Pathway Perturbation and Anti-apoptotic Mechanisms

While direct studies on 1-Butyryl-1H-indole-3-carboxylic acid are limited, research on related indole derivatives and the butyrate (B1204436) moiety provides insight into potential cellular effects. The butyryl group is related to butyrate, a short-chain fatty acid known to influence cellular processes. Butyrate can perturb genetic networks and induce cell growth arrest and apoptosis by affecting canonical pathways such as cell cycle checkpoints (G2/M and G1/S). nih.gov

Furthermore, novel indole derivatives have been specifically designed to induce apoptosis in cancer cells. For example, certain 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been shown to promote apoptotic cell death in colon carcinoma cells. nih.gov The mechanism involves enhancing the expression of the tumor suppressor p53 and the pro-apoptotic protein BAX, while simultaneously suppressing anti-apoptotic proteins like bcl2. nih.gov Similarly, novel 1H-indole-2-carboxylic acid derivatives have been shown to induce G1-S phase cell cycle arrest and apoptosis in liver cancer cells. nih.gov These findings suggest that the indole-3-carboxylic acid scaffold is a viable backbone for developing compounds that can perturb cellular pathways and modulate apoptotic mechanisms.

Inhibition of Bcl-2 and Mcl-1 Proteins by Indole-3-carboxylic Acid-based Derivatives

Indole-3-carboxylic acid derivatives have emerged as significant inhibitors of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins, particularly Myeloid cell leukemia-1 (Mcl-1). nih.gov The overexpression of these proteins is a common survival mechanism in cancer cells, making them attractive therapeutic targets. nih.govnih.gov

Research has focused on designing dual inhibitors that target both Bcl-2 and Mcl-1. nih.gov Based on the structure-activity relationship of earlier compounds, a new class of indole-3-carboxylic acid-based derivatives was synthesized. nih.gov One such derivative, compound 17 , demonstrated a potent binding affinity for Bcl-2 protein with a Ki value of 0.26μM and an even stronger inhibition of Mcl-1 protein with a Ki value of 72nM. nih.gov Another compound, 31 , showed high selectivity for Bcl-2 and Mcl-1 over the related Bcl-XL protein, highlighting the potential for developing targeted antitumor agents. nih.gov

Fragment-based screening and structure-based design have further refined these inhibitors. A tricyclic indole 2-carboxylic acid derivative was developed from a fragment hit, leading to compounds with single-digit nanomolar binding affinity and high selectivity for Mcl-1 over Bcl-2 and Bcl-xL. nih.gov Similarly, researchers designed a series of 1H-indole-2-carboxylic acid compounds that occupy specific pockets (P1-P3) in the Mcl-1 binding groove. nih.gov One of these compounds, 47 , showed a Ki of 24 nM for Mcl-1 and effectively induced apoptosis in acute myeloid leukemia (AML) cells. nih.gov

| Compound | Target Protein | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|

| Compound 17 | Bcl-2 | 0.26 μM | nih.gov |

| Compound 17 | Mcl-1 | 72 nM | nih.gov |

| Compound 47 | Mcl-1 | 24 nM | nih.gov |

Modulation of Cell Cycle Progression and Transcriptional Factors

Derivatives of indole-3-carboxylic acid, particularly the related compound indole-3-carbinol (I3C), are known to suppress the growth of cancer cells by inducing cell cycle arrest, typically in the G1 phase. aacrjournals.orgnih.gov This G1 block is a critical mechanism for controlling cell proliferation. aacrjournals.org

Treatment of human breast cancer cells (MCF-7) with I3C leads to a reversible G1 cell cycle arrest. aacrjournals.org This effect is preceded by a selective decrease in the protein levels of cyclin-dependent kinase 6 (CDK6). aacrjournals.org The expression of other cell cycle proteins like CDK2, CDK4, cyclin D1, and cyclin E were not significantly affected by I3C alone. aacrjournals.org Furthermore, I3C treatment can increase the levels of CDK inhibitor proteins such as p21 and p27. aacrjournals.org The antiproliferative actions of these indole derivatives often occur independently of the estrogen receptor (ER) signaling pathway, making them potentially effective against ER-negative tumors as well. aacrjournals.org

The transcriptional activity of key cell cycle regulators is modulated by these compounds. The B-Myb transcription factor, for example, is essential for the expression of genes required for S phase progression and is regulated by cyclin A/cdk2. Indole derivatives can influence these pathways, ultimately leading to a halt in cell cycle progression.

Inhibition of Histone Deacetylase (HDAC)

Certain indole-3-carboxylic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govnih.gov Aberrant HDAC activity is linked to various cancers, making HDAC inhibitors a promising class of anticancer agents. nih.govmdpi.com

In the development of novel HDAC inhibitors, structural modifications were performed on an indole-3-butyric acid derivative. nih.govtandfonline.com This led to the discovery of a molecule, I13 , which exhibited high inhibitory potency against several HDAC isoforms. nih.govtandfonline.com This compound showed increased antiproliferative activity in various cancer cell lines compared to the known HDAC inhibitor SAHA (suberoylanilide hydroxamic acid). nih.govnih.gov The induction of apoptosis was identified as a key part of its anticancer mechanism. nih.govtandfonline.com

| HDAC Isoform | IC50 (nM) | Reference |

|---|---|---|

| HDAC1 | 13.9 | nih.govtandfonline.com |

| HDAC3 | 12.1 | nih.govtandfonline.com |

| HDAC6 | 7.71 | nih.govtandfonline.com |

The typical structure of an HDAC inhibitor includes a cap region, a zinc-binding group, and a linker. nih.gov Indole motifs are considered potential candidates for the cap region in the design of new HDAC inhibitors. nih.gov

Antimicrobial and Herbicidal Action Mechanisms

Interaction with DNA Gyrase and Lanosterol-14-alpha Demethylase

Indole-3-carboxylic acid conjugates have demonstrated potential as antimicrobial agents. rsc.org A series of dipeptide derivatives conjugated with an indole-3-carboxylic acid moiety were synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. rsc.org

Molecular docking studies were employed to investigate the mechanism of action. These studies revealed that the indole-3-carboxylic acid conjugates exhibited encouraging binding interactions with two key microbial enzymes: DNA gyrase and lanosterol-14-alpha demethylase. rsc.org DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it a well-established target for antibacterial drugs. Lanosterol-14-alpha demethylase is a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane. rsc.org The favorable binding affinity and interaction networks with these enzymes suggest a plausible mechanism for the observed antibacterial and antifungal activities of these derivatives. rsc.org

Auxin Receptor Protein TIR1 Antagonism

In the realm of plant biology, derivatives of indole-3-carboxylic acid have been developed as potential herbicides. nih.govnih.gov Their mechanism of action is rooted in the antagonism of the auxin signaling pathway, which is fundamental to plant growth and development. nih.gov The natural plant hormone auxin, indole-3-acetic acid (IAA), mediates its effects by promoting the interaction between the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) receptor protein and Aux/IAA transcriptional repressors, leading to the degradation of the repressors and the activation of auxin-responsive genes. nih.govresearchgate.net

Synthetic indole-3-carboxylic acid derivatives have been designed to act as antagonists of the TIR1 auxin receptor. nih.govnih.gov By binding to the TIR1 protein, these compounds disrupt the normal auxin signaling cascade. Molecular docking studies have shown that these synthetic compounds interact with the TIR1 protein through π–π stacking, hydrogen bonds, and hydrophobic interactions. nih.govresearchgate.net This antagonism leads to potent herbicidal effects, inhibiting the root and shoot growth of various weeds. nih.govnih.gov For instance, compounds 10d and 10h showed inhibition rates of up to 96% and 95%, respectively, on the root of rape (B. napus) at a concentration of 100 mg/L. nih.govnih.gov

Oxidative Stress Pathways

Indole derivatives, including those related to indole-3-carboxylic acid such as indole-3-propionic acid (IPA), are recognized for their potent antioxidant properties and their ability to mitigate oxidative stress. researchgate.net Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, contributes to a wide range of pathological conditions. mdpi.com

Indole-3-propionic acid is known to be a powerful scavenger of hydroxyl radicals, thereby protecting cells from oxidative damage. researchgate.net Studies have shown that indole derivatives can protect neuronal cells from oxidative stress-induced death by modulating the expression of proteins related to apoptosis and by activating antioxidant defense mechanisms. mdpi.com For example, the derivative diindolylmethane (DIM) can protect against oxidative stress-induced neurodegeneration by triggering the production of Brain-Derived Neurotrophic Factor (BDNF) and antioxidant enzymes. mdpi.com

Furthermore, indole-3-carbinol (I3C) has been shown to alleviate oxidative stress in models of cerebral ischemia/reperfusion injury. nih.gov Administration of I3C decreased levels of oxidative stress markers and reduced the expression of the redox-sensitive factor Nuclear Factor-κB. nih.gov The cytoprotective activity of some C-3 substituted indole derivatives is attributed to their ability to form hydrogen bonds or electrostatic interactions with the phosphate (B84403) groups of lipids in the cell membrane, protecting cells against oxidative damage. nih.gov

Preclinical Pharmacological and Biological Investigations of 1 Butyryl 1h Indole 3 Carboxylic Acid Analogues

Anticancer Potential of Indole-3-carboxylic Acid and its Derivatives in Preclinical Models

Cytotoxicity in Cancer Cell Lines

Derivatives of indole-3-carboxylic acid have demonstrated significant cytotoxic effects against a range of cancer cell lines in preclinical in vitro studies. A study involving 23 novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives revealed promising activity against the MCF-7 human breast cancer cell line. semanticscholar.org Notably, these compounds exhibited this cytotoxic effect while showing no significant toxicity towards normal human dermal fibroblast cells. semanticscholar.org One ester derivative, identified as compound 5d, which possesses a 4-methoxy group, was found to be the most potent, with a half-maximal effective concentration (EC50) of 4.7 µM. semanticscholar.org

Further research has identified other potent analogues. For instance, an indole-3-carboxylic acid conjugate, 7k, when combined with the sesquiterpene melampomagnolide-B, showed remarkable growth inhibition against leukemia cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.04 to 0.28 µM. nih.gov This conjugate was also effective against 90% of solid tumor cell lines in the NCI panel, with GI50 values between 0.04 and 0.61 µM. nih.gov Similarly, dihydropyrrolo[2,3-b]indole-3-carboxylic acid was identified as a highly cytotoxic agent against Hep G-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. nih.gov

In addition to direct cytotoxicity, indole-3-carboxylic acid has been shown to enhance the efficacy of existing chemotherapy drugs. In studies using LS180 colorectal cancer cells, indole-3-carboxylic acid amplified the cellular senescence and growth arrest induced by doxorubicin (B1662922), a commonly used chemotherapy agent. researchgate.net This synergistic effect involved inhibiting cell proliferation and promoting cell cycle arrest. researchgate.net

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Compound 5d (5-hydroxyindole-3-carboxylic acid ester derivative) | MCF-7 (Breast) | EC50 | 4.7 | semanticscholar.org |

| Compound 5a (5-hydroxyindole-3-carboxylic acid ester derivative) | MCF-7 (Breast) | Cytotoxicity | < 10 | semanticscholar.org |

| Compound 5l (5-hydroxyindole-3-carboxylic acid ester derivative) | MCF-7 (Breast) | Cytotoxicity | < 10 | semanticscholar.org |

| Compound 7k (Indole-3-carboxylic acid conjugate) | Leukemia Sub-panel | GI50 | 0.04 - 0.28 | nih.gov |

| Compound 7k (Indole-3-carboxylic acid conjugate) | Solid Tumor Panel (90%) | GI50 | 0.04 - 0.61 | nih.gov |

Chemopreventive Activities in Animal Models

The potential of indole (B1671886) derivatives in cancer prevention has also been explored in animal models. Indole-3-carbinol (B1674136) (I3C), a related natural indole compound, has demonstrated an ability to protect against tumor induction by certain carcinogens in preclinical studies. nih.gov The mechanisms underlying this chemopreventive effect are multifaceted; I3C can modulate various nuclear transcription factors, induce phase I and phase II enzymes involved in carcinogen metabolism, and enhance DNA repair processes. nih.gov Both I3C and its metabolic product, 3,3'-diindolylmethane (B526164) (DIM), target multiple pathways involved in cancer cell regulation and survival, and their broad spectrum of anti-tumor activities combined with low toxicity highlights their potential value in cancer prevention. nih.gov

More directly, in a xenograft animal model, indole-3-carboxylic acid was shown to increase the inhibitory effect of doxorubicin on colorectal tumors in nude mice. researchgate.net This finding suggests that indole-3-carboxylic acid can not only act as a cytotoxic agent but also as a chemo-enhancer, potentially allowing for more effective cancer treatment regimens. researchgate.net

Antihypertensive Efficacy in Animal Models

Indole-3-carboxylic acid derivatives have emerged as promising candidates for the treatment of hypertension. A novel series of these derivatives were designed to act as antagonists of the angiotensin II receptor 1 (AT1), a key target in blood pressure regulation. nih.gov In preclinical studies using spontaneously hypertensive rats (SHR), a widely accepted animal model for human hypertension, these compounds demonstrated the ability to lower blood pressure following oral administration. nih.govebi.ac.ukresearchgate.netresearchgate.net

One particular derivative exhibited a potent and sustained antihypertensive effect. nih.gov At an oral dose of 10 mg/kg, this compound achieved a maximum decrease in blood pressure of 48 mm Hg. nih.govebi.ac.uk Furthermore, this effect was observed for 24 hours, indicating a prolonged duration of action that was superior to losartan (B1675146), a commercially available AT1 receptor antagonist. nih.govebi.ac.uk Another study on a different series of indole analogues, 3-(4-acylaminopiperazin-1-ylalkyl)indoles, also showed significant antihypertensive activity in the SHR model. Several of these compounds were highly potent, reducing blood pressure by more than 55 mmHg.

| Compound | Animal Model | Maximum Blood Pressure Decrease | Duration of Effect | Comparison | Reference |

|---|---|---|---|---|---|

| Indole-3-carboxylic acid derivative (AT1 antagonist) | Spontaneously Hypertensive Rats | 48 mm Hg | 24 hours | Superior to Losartan | nih.govebi.ac.uk |

Antimicrobial and Antiviral Activity in Preclinical Settings

The therapeutic potential of indole-3-carboxylic acid analogues extends to infectious diseases, with demonstrated activity against both viral and bacterial pathogens in preclinical models.

In the realm of antiviral research, a specific water-soluble derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, showed a significant antiviral effect against SARS-CoV-2 in in vitro assays. nih.govactanaturae.ruactanaturae.runih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. actanaturae.runih.gov The compound exhibited high potency, with a half-maximal inhibitory concentration (IC50) of 1.06 µg/mL and a high selectivity index (SI) of 78.6, indicating a favorable profile of antiviral activity versus cellular toxicity. nih.govactanaturae.runih.gov Additional mechanistic studies revealed that the compound possesses interferon-inducing activity and can suppress the formation of syncytia (a hallmark of SARS-CoV-2 infection) by 89%. nih.govnih.gov

In the antibacterial field, a series of synthesized indole-3-carboxylic acid derivatives of amino acids and peptides showed potent activity. researchgate.net Specifically, methylated and dipeptide compounds demonstrated significant antibacterial effects. researchgate.net

Antioxidant Properties in Biological Systems

Indole-3-carboxylic acid derivatives have been investigated for their antioxidant capabilities, which are crucial for combating oxidative stress implicated in numerous diseases. A study of fifteen C-3 substituted indole derivatives found that a compound featuring a pyrrolidinedithiocarbamate moiety was the most active radical scavenger and reducer of Fe³⁺ to Fe²⁺ in in vitro antioxidant assays. nih.gov The proposed mechanism for this free radical quenching activity involves hydrogen and electron transfer. nih.gov

Furthermore, selected derivatives from this series proved to be effective cytoprotective agents, defending human red blood cells against oxidative stress-induced hemolysis. nih.gov Another study on indole-3-acetamides, derived from indole-3-acetic acid, also identified compounds with good antioxidant potential in both DPPH and ABTS radical scavenging assays. nih.gov Research into indole-3-carboxaldehyde (B46971) analogues also identified compounds with superior antioxidant activity compared to the standard butylated hydroxyanisole (BHA). derpharmachemica.com The related compound, indole-3-carbinol, has also demonstrated antioxidant effects, contributing to its protective actions in various biological systems. conicet.gov.ar

Applications in Plant Biology and Defense Mechanisms

Indole-3-carboxylic acid (ICOOH) and its derivatives are integral to plant biology, particularly in defense against pathogens. nih.govresearchgate.net In the model plant Arabidopsis thaliana, ICOOH and indole-3-carbaldehyde (ICHO) derivatives are synthesized from the amino acid tryptophan and play a significant role in the plant's immune response. nih.govresearchgate.netoup.com The accumulation of these compounds, such as glucose conjugates of 5-hydroxyindole-3-carbaldehyde and 6-hydroxyindole-3-carboxylic acid, can reach levels comparable to the well-known phytoalexin camalexin (B168466) upon exposure to stressors. nih.gov

The biosynthesis of these defense compounds involves key enzymes such as ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 71B6. nih.govoup.com Beyond its role in basal defense, indole-3-carboxylic acid extracted from the fungus Purpureocillium lilacinum has been shown to activate the immune system in plants infected with the tobacco mosaic virus (TMV). frontiersin.org This activation involves the upregulation of defense-related genes and the activity of protective enzymes. frontiersin.org While ICOOH itself may not have direct antifungal effects, it appears to function as a crucial mediator of induced resistance in plant defense. frontiersin.org

A different application in plant biology involves the development of indole-3-carboxylic acid derivatives as herbicides. frontiersin.orgresearchgate.net These compounds are designed to act as antagonists of the auxin receptor protein TIR1, disrupting plant growth pathways and offering a potential new method for weed control. frontiersin.orgresearchgate.net

Structure Activity Relationship Sar Studies for 1 Butyryl 1h Indole 3 Carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Drug Design

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical approach to understanding the connections between the chemical structure of a series of compounds and their biological activities. jocpr.comorientjchem.org This methodology is pivotal in modern drug discovery, offering a predictive framework that can significantly reduce the time and costs associated with the development of new drugs. orientjchem.org By establishing a mathematical model, QSAR can forecast the activity of novel molecules before they are synthesized, allowing researchers to prioritize the most promising candidates. jocpr.comorientjchem.org

The core principle of QSAR lies in the hypothesis that the biological effect of a molecule is a function of its physicochemical properties, such as hydrophobicity, electronics, and sterics. These properties are quantified using molecular descriptors, which can be calculated from the two-dimensional (2D) or three-dimensional (3D) structure of the molecule. orientjchem.orgresearchgate.net

Several statistical methods are employed to build the QSAR model, with the goal of finding a robust correlation between the descriptors and the observed biological activity. These methods can range from linear regression techniques to more complex machine learning algorithms. For indole (B1671886) derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly useful. nih.gov These methods evaluate the 3D molecular fields around a molecule and relate them to its activity, providing insights into the steric, electrostatic, and hydrophobic requirements for optimal interaction with a biological target. researchgate.netnih.gov

The predictive power of a QSAR model is rigorously assessed through validation techniques. Internal validation methods, such as leave-one-out cross-validation, ensure the model's robustness and guard against overfitting. jocpr.com External validation, where the model's predictive accuracy is tested on a set of compounds not used in its development, is also a critical step. jocpr.com A statistically significant and validated QSAR model can then be confidently used to guide the design of new derivatives with improved activity. researchgate.net For instance, QSAR studies on indole derivatives have successfully identified key structural features that can be modified to enhance their activity as inhibitors of enzymes like phosphodiesterase IV. nih.gov

Structural Features Modulating Receptor Binding Affinity

The interaction of a molecule with its biological target, often a receptor, is the initial event that triggers a pharmacological response. The affinity of this binding is a key determinant of a drug's potency. For derivatives of 1-Butyryl-1H-indole-3-carboxylic acid, specific structural features have been identified that significantly influence their binding affinity to various receptors.

Studies have shown that the nature and position of substituents on the indole ring are critical for receptor interaction. acs.orgresearchgate.net For example, in a series of indole-2-carboxylic acid derivatives, the presence of an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group was found to be an essential pharmacophore for high-affinity binding to the CysLT1 receptor. nih.gov The carboxylic acid function on the indole ring also plays a crucial role, likely through forming key hydrogen bonds or ionic interactions within the receptor's binding pocket. nih.gov

Furthermore, the linker connecting the indole core to other parts of the molecule can significantly impact binding affinity. The replacement of an ester bond with an amide function in some derivatives led to improved potency, suggesting that the amide group may provide more favorable interactions or conformational rigidity. nih.gov The position of substituents on the indole nucleus can also dramatically alter receptor selectivity. For instance, moving a methoxy (B1213986) group from the 5-position to the 6-position of the indole ring in certain analogues resulted in similar binding affinities for dopamine (B1211576) D2 and D3 receptors, indicating a degree of tolerance for substituent placement in that region. nih.gov

The following table summarizes the impact of various structural modifications on the receptor binding affinity of indole carboxylic acid derivatives:

| Structural Modification | Effect on Receptor Binding Affinity | Receptor Target |

| Presence of (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group | Essential for high affinity | CysLT1 |

| Carboxylic acid on indole ring | Crucial for interaction | CysLT1 |

| Amide linker (vs. ester) | Improved potency | CysLT1 |

| Methoxy group at 5- or 6-position | Similar affinity | Dopamine D2/D3 |

These findings underscore the importance of a systematic exploration of the chemical space around the indole scaffold to fine-tune receptor binding affinity and achieve the desired pharmacological profile.

Correlations between Structural Modifications and Enzyme Inhibition

The inhibitory activity of this compound derivatives against various enzymes is highly dependent on their structural characteristics. SAR studies have revealed clear correlations between specific molecular modifications and the potency of enzyme inhibition.

One of the most studied aspects is the role of the acyl chain at the 3-position of the indole ring. For inhibitors of cytosolic phospholipase A2 (cPLA2), the length of this acyl residue is a critical determinant of inhibitory potency. nih.govacs.org Optimal enzyme inhibition is achieved when the acyl chain has a length of 12 or more carbon atoms. nih.govacs.org This suggests the presence of a large hydrophobic pocket in the enzyme's active site that can accommodate a long aliphatic chain. Interestingly, conformational restriction of this acyl residue does not seem to influence activity, indicating a degree of flexibility in how the chain binds. nih.govacs.org

The substituent at the 1-position of the indole ring also plays a significant role in modulating enzyme inhibition. The introduction of long alkyl chains (8 or more carbons) at this position leads to a loss of activity against cPLA2. nih.govacs.org However, this loss of potency can be reversed and even significantly enhanced by replacing the terminal methyl group of the alkyl chain with a carboxylic acid moiety. nih.govacs.org This highlights the importance of a polar group at this position for favorable interactions with the enzyme.

The carboxylic acid group at another position of the indole, for instance, the 2-position in some analogues, is also crucial for inhibitory activity. nih.govacs.org Replacing this group with an acetic or propionic acid substituent results in a decrease in inhibitory potency, emphasizing the specific spatial requirement for this acidic function. nih.govacs.org

The table below illustrates the relationship between structural modifications and the inhibition of cPLA2:

| Structural Feature | Modification | Effect on cPLA2 Inhibition |

| Acyl residue at position 3 | Length of 12 or more carbons | Optimal inhibition |

| Acyl residue at position 3 | Conformational restriction | No influence on activity |

| Alkyl chain at position 1 | 8 or more carbons | Loss of activity |

| Alkyl chain at position 1 | Terminal carboxylic acid | Significant increase in potency |

| Carboxylic acid at position 2 | Replacement with acetic/propionic acid | Decreased potency |

These detailed SAR insights are invaluable for the rational design of more potent and selective enzyme inhibitors based on the indole carboxylic acid scaffold.

SAR in Antihypertensive and Antimicrobial Indole Carboxylic Acid Analogues

Derivatives of indole carboxylic acid have shown promise as both antihypertensive and antimicrobial agents, with their activity profiles being closely linked to their structural features.

Antihypertensive Activity:

The antihypertensive effects of indole-3-carboxylic acid derivatives are often attributed to their ability to act as antagonists of the angiotensin II receptor 1 (AT1). nih.govebi.ac.uk SAR studies in this area have demonstrated that these compounds can exhibit high nanomolar affinity for the AT1 receptor, comparable to established drugs like losartan (B1675146). nih.govebi.ac.uk In vivo studies in spontaneously hypertensive rats have confirmed that oral administration of these derivatives can lead to a significant and long-lasting reduction in blood pressure, in some cases superior to that of losartan. nih.govebi.ac.uk The specific structural requirements for this activity are still under investigation, but the indole-3-carboxylic acid moiety appears to be a key pharmacophore.

Antimicrobial Activity:

The antimicrobial potential of indole carboxylic acid analogues is a growing area of research. rsc.org Indole-3-carboxamide-polyamine conjugates, for instance, have been shown to possess intrinsic antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov These compounds are also being explored as antibiotic potentiators, meaning they can enhance the efficacy of existing antibiotics. nih.gov

The SAR of these antimicrobial agents is complex. The nature of the polyamine chain, as well as the substituents on the indole ring, can influence both the spectrum of activity and the potency. nih.gov For example, a bromo-substituted indole-3-carboxamido spermine (B22157) derivative exhibited activity against Staphylococcus aureus but not Gram-negative bacteria. nih.gov Molecular docking studies suggest that these compounds may exert their antibacterial effect by interacting with targets like DNA gyrase. rsc.org

The following table provides a summary of the SAR for these two activities:

| Biological Activity | Key Structural Features | Mechanism of Action (Proposed) |

| Antihypertensive | Indole-3-carboxylic acid moiety | Angiotensin II receptor 1 (AT1) antagonism |

| Antimicrobial | Indole-3-carboxamide-polyamine conjugates | Interaction with DNA gyrase |

The versatility of the indole carboxylic acid scaffold allows for the development of compounds with diverse biological activities, and ongoing SAR studies will continue to refine their design for improved therapeutic outcomes.

SAR for Herbicidal Activity

Indole-3-carboxylic acid and its derivatives, being structurally related to the natural plant hormone indole-3-acetic acid (IAA), have been extensively investigated for their potential as herbicides. nih.govnih.govbeilstein-journals.org These compounds can act as auxin mimics, disrupting the normal growth processes in plants and leading to weed control. nih.govnih.gov The herbicidal activity of these derivatives is highly dependent on their specific structural features, and SAR studies have been instrumental in identifying the key molecular determinants of their efficacy.

Research has shown that α-substituted indole-3-carboxylic acid derivatives can exhibit potent herbicidal activity against both monocotyledonous and dicotyledonous weeds. nih.govnih.govfrontiersin.org A Petri dish herbicidal activity assay demonstrated that many of these compounds can achieve significant inhibition of root and shoot growth at concentrations as low as 10 mg/L. nih.govnih.gov For example, certain derivatives showed inhibition rates of up to 96% for the root of rape (B. napus). nih.govnih.gov

The mechanism of action for these herbicidal compounds is believed to involve their interaction with the auxin receptor protein TIR1 (Transport Inhibitor Response 1). nih.govnih.gov Molecular docking studies have provided insights into the binding modes of these derivatives within the TIR1 active site, revealing the importance of π-π stacking, hydrogen bonding, and hydrophobic interactions. nih.govnih.gov These interactions are crucial for the molecule to effectively mimic IAA and trigger the downstream signaling cascade that leads to herbicidal effects.

The SAR for herbicidal activity is influenced by the nature and position of substituents on the indole ring, as well as the modifications to the carboxylic acid side chain. The development of these synthetic auxin analogues expands the chemical diversity of herbicides and offers new possibilities for effective weed management. nih.govnih.gov

The table below summarizes the key aspects of the SAR for the herbicidal activity of indole-3-carboxylic acid derivatives:

| Target Weeds | Mechanism of Action | Key Interactions with Target |

| Monocotyledonous and Dicotyledonous | Antagonism of auxin receptor protein TIR1 | π-π stacking, hydrogen bonding, hydrophobic interactions |

These findings highlight the potential of indole-3-carboxylic acid derivatives as a valuable class of herbicides and provide a rational basis for the design of new and improved weed control agents.

Impact of Substituents on Biological Activity Profiles

For instance, in the context of CysLT1 receptor antagonists, the introduction of fluorine atoms on the indole ring was found to be more favorable for activity compared to chlorine atoms. nih.gov The position of these substituents is also critical, with substitution at the 4-position of the indole ring being the least favorable for antagonist activity. nih.gov Conversely, substitution at the 7-position of the indole ring with a methoxy group was found to be the most beneficial. nih.gov

The electronic properties of the substituents also play a crucial role. Electron-withdrawing groups, such as fluorine or trifluoromethyl, at position 7 of the indole ring can lead to high yields in certain synthetic reactions, which can indirectly impact the availability of compounds for biological testing. acs.org In contrast, an electron-withdrawing methyl carboxylate group at the same position can interfere with the desired reaction pathway. acs.org

The substituent on the indole nitrogen (position 1) is another important determinant of biological activity. While substrates lacking a substituent on the nitrogen may fail to react in certain synthetic schemes, the presence of alkyl groups (like methyl, ethyl, or benzyl) can enhance reactivity compared to an aryl substituent. acs.org

The following table provides a summary of the observed effects of different substituents on the biological activity profiles of indole carboxylic acid derivatives:

| Position of Substitution | Substituent | Effect on Biological Activity |

| Indole Ring | Fluorine (vs. Chlorine) | More potent CysLT1 antagonist activity |

| 4-position | Any substituent | Least favorable for CysLT1 antagonist activity |

| 7-position | Methoxy group | Most favorable for CysLT1 antagonist activity |

| 7-position | Fluorine, Trifluoromethyl | High yields in certain synthetic routes |

| 1-position (Nitrogen) | Alkyl groups (vs. Aryl) | Superior reactivity in some syntheses |

This detailed understanding of the impact of substituents is essential for the strategic design of new indole-based compounds with tailored biological activities for a wide range of therapeutic applications.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Butyryl 1h Indole 3 Carboxylic Acid

Chromatographic Techniques for Separation and Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to the separation and quantification of indole (B1671886) derivatives. longdom.orgnih.gov For compounds structurally similar to 1-Butyryl-1H-indole-3-carboxylic acid, such as indole-3-butyric acid (IBA) and indole-3-acetic acid (IAA), reversed-phase HPLC is a commonly employed technique. mtc-usa.comsci-hub.se These methods typically utilize a C18 stationary phase, which provides effective separation for moderately polar to nonpolar compounds. sci-hub.se

The separation is achieved by optimizing the mobile phase composition, often a gradient mixture of an aqueous solvent (like deionized water with an acid additive such as formic acid to improve peak shape) and an organic solvent like acetonitrile. mtc-usa.com UV detection is frequently used for quantification, with the detection wavelength set around 280 nm, corresponding to the chromophore of the indole ring. mtc-usa.comoup.com The use of core-shell columns has been shown to provide rapid and accurate analysis for related compounds like indole-3-carbinol (B1674136), separating the primary compound from its degradation and condensation products. nih.gov High-Performance Thin-Layer Chromatography (HPTLC) has also been developed as a reliable method for the simultaneous detection and quantification of indolic compounds like IAA and IBA, offering a precise alternative to less specific colorimetric assays. nih.gov

| Parameter | Typical Condition for Related Indole Carboxylic Acids | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | mtc-usa.com |

| Stationary Phase (Column) | C18 (e.g., Eclipse XDB C18, 5 µm; Cogent Phenyl Hydride™, 4µm) | mtc-usa.comsci-hub.se |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | mtc-usa.com |

| Detection | UV Absorbance at 270-280 nm | nih.govmtc-usa.comoup.com |

| Flow Rate | 0.5 - 1.25 mL/min | nih.govsci-hub.se |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of compounds like this compound. When coupled with a chromatographic technique such as LC or GC (LC-MS or GC-MS), it provides a powerful platform for both identification and quantification. nih.govresearchgate.net

For carboxylic acids, electron impact (EI) ionization often results in a weak molecular ion peak. youtube.comlibretexts.org The fragmentation pattern is characterized by the cleavage of bonds adjacent to the carbonyl group. libretexts.org Key fragmentation for a carboxylic acid includes the loss of the hydroxyl group (-OH, M-17) and the carboxylic group (-COOH, M-45). libretexts.org For this compound, additional fragmentation would be expected from the cleavage of the butyryl group. The base peak in the mass spectra of many carboxylic acid derivatives is often the acylium ion (R-CO⁺), formed by the cleavage of the bond connecting the carbonyl carbon to the heteroatom substituent. libretexts.org Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly useful for quantifying trace amounts of these compounds in complex biological matrices. researchgate.net

| Technique | Information Obtained | Expected Observations for this compound | Reference |

|---|---|---|---|

| LC-MS | Molecular Weight, Quantification | Precise mass measurement of the molecular ion. | bldpharm.com |

| GC-MS | Structural Fragmentation | Fragmentation pattern showing loss of butyryl and carboxyl moieties. | nih.gov |

| MS/MS | Structural Elucidation, High-Sensitivity Quantification | Characteristic daughter ions from the fragmentation of the parent ion. | researchgate.net |

Spectroscopic Approaches for Compound Characterization

Spectroscopic methods provide detailed information about the chemical structure and functional groups present in a molecule. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstone techniques for the characterization of novel indole derivatives. researchgate.netrsisinternational.org

¹H NMR spectroscopy for this compound would be expected to show characteristic signals for the protons on the indole ring, typically in the aromatic region (δ 7-8 ppm). nih.gov Protons on the butyryl chain would appear in the aliphatic region, with chemical shifts influenced by their proximity to the carbonyl group and the indole nitrogen.

¹³C NMR spectroscopy would reveal the carbon skeleton, with the carbonyl carbons of the butyryl and carboxylic acid groups being significantly deshielded and appearing far downfield (δ 160-180 ppm). libretexts.org

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups. The spectrum would be characterized by a broad O-H stretch from the carboxylic acid group (around 3000 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and another C=O stretch from the amide-like butyryl group on the indole nitrogen (around 1650-1680 cm⁻¹). researchgate.net

UV-Vis spectroscopy can confirm the presence of the indole chromophore, which typically shows absorption maxima around 270-290 nm. nih.gov

| Spectroscopic Technique | Key Functional Group/Structural Feature | Expected Spectral Region/Signal | Reference |

|---|---|---|---|

| ¹H NMR | Indole Ring Protons | δ 7.0-8.5 ppm | nih.gov |

| ¹³C NMR | Carbonyl Carbons (Acid and Butyryl) | δ 160-180 ppm | libretexts.org |

| FT-IR | Carboxylic Acid O-H Stretch | ~3300-2500 cm⁻¹ (broad) | |

| FT-IR | Carboxylic Acid C=O Stretch | ~1725-1700 cm⁻¹ | |

| FT-IR | Butyryl (Amide) C=O Stretch | ~1680-1650 cm⁻¹ | libretexts.org |

| UV-Vis | Indole Chromophore | λmax ~270-290 nm | nih.gov |

High-Throughput Analytical Platforms for Indolic Compounds

High-throughput screening (HTS) platforms are essential for rapidly analyzing large numbers of samples, which is particularly relevant in drug discovery and metabolomics. For indolic compounds, several HTS approaches have been developed. High-performance affinity chromatography (HPAC) has been utilized for the high-throughput screening of drug binding to proteins like human serum albumin, using stable indole-based probes as replacements for less stable compounds like L-tryptophan. nih.gov

Furthermore, colorimetric detection assays in microtiter plate formats have been established for the high-throughput quantification of indoles and related compounds. researchgate.net These assays, often modifications of classic chemical tests like the Ehrlich test, can be adapted for enzymatic activity determination and the screening of mutant libraries. researchgate.net Such platforms facilitate the rapid analysis necessary for engineering enzymes and for the broader detection and quantification of natural and synthetic indolic products. researchgate.netonlinescientificresearch.com

Emerging Research Directions and Prospects for 1 Butyryl 1h Indole 3 Carboxylic Acid

Elucidation of Pharmacokinetic Properties in Preclinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development. While specific pharmacokinetic data for 1-Butyryl-1H-indole-3-carboxylic acid is not extensively published, studies on structurally related indole (B1671886) derivatives provide valuable insights into the likely metabolic pathways and disposition of this class of compounds.

Research on related N-acylated indole derivatives suggests that the metabolic fate is significantly influenced by the nature of the substituents. For instance, in vitro studies on indole-3-carboxamides, a related class of compounds, have shown that metabolism is a key determinant of their activity and clearance. mdpi.com The ester and amide linkages in these molecules are often susceptible to hydrolysis mediated by carboxylesterases, primarily CES-1, which would convert the parent compound into its corresponding carboxylic acid metabolite. mdpi.com This suggests that a primary metabolic pathway for this compound could involve enzymatic cleavage of the butyryl group.

Furthermore, pharmacokinetic properties have been determined for more complex derivatives, such as those designed as dual-acting agents for benign prostatic hyperplasia (BPH). nih.gov The determination of such properties for these complex molecules underscores the feasibility and importance of conducting similar preclinical evaluations for this compound to establish its bioavailability, tissue distribution, and clearance rates. nih.govmdpi.com For example, a preclinical study on a novel 5-aminosalicylic acid derivative demonstrated wide tissue distribution, including crossing the blood-brain barrier, and high oral bioavailability, setting a precedent for the types of analyses required. mdpi.com

| Parameter | Description | Relevance to Indole-3-Carboxylic Acid Derivatives |

| Metabolic Stability | Resistance of a compound to metabolic breakdown by enzymes (e.g., in liver microsomes). | Indole rings are subject to oxidation, while N-acyl chains can be hydrolyzed. mdpi.com |

| Permeability | The ability of a compound to pass through biological membranes. | The carboxylic acid group is typically ionized at physiological pH, which can limit passive diffusion. nih.govnih.gov |

| Bioavailability | The fraction of an administered compound that reaches systemic circulation. | Influenced by both absorption and first-pass metabolism. mdpi.com |

| Tissue Distribution | The extent to which a compound distributes into various tissues and organs. | Determines exposure at the target site and potential for off-target effects. mdpi.com |

Structural Biology Insights into Target Binding Modes

The biological activity of this compound is dictated by its ability to bind to specific protein targets. Structural biology techniques, including X-ray crystallography and computational molecular docking, are essential for elucidating these interactions at an atomic level.

The carboxylic acid moiety is a key pharmacophoric element, often engaging in crucial hydrogen bonding or ionic interactions with receptor-site amino acids like arginine, lysine, or histidine. nih.govnih.gov The indole ring itself frequently participates in π–π stacking or hydrophobic interactions with aromatic residues such as tryptophan, phenylalanine, or tyrosine within the binding pocket. nih.govacs.org

Interaction with Auxin Receptors: In the context of agrochemicals, indole-3-carboxylic acid derivatives have been designed as antagonists of the auxin receptor protein TIR1. nih.gov Molecular docking studies revealed that these compounds bind to TIR1 through a combination of tight π–π stacking, hydrogen bonds, and hydrophobic interactions, mimicking the binding of the natural plant hormone indole-3-acetic acid. nih.govresearchgate.net

Binding to Enzymes: In therapeutic applications, the indole scaffold can bind to the active sites of various enzymes. For example, docking studies of a selective butyrylcholinesterase (BuChE) inhibitor showed that its carbazole (B46965) ring (a related bicyclic aromatic structure) forms π–π interactions with Trp231 and Phe329 in the enzyme's acyl pocket. acs.org A similar binding mode could be envisioned for the indole ring of this compound in relevant enzyme targets.

Development of Novel Therapeutic and Agrochemical Applications

The versatile indole-3-carboxylic acid framework has been exploited for the development of compounds with a wide array of potential applications in both medicine and agriculture.

Therapeutic Applications: Derivatives of indole-3-carboxylic acid are being investigated for multiple therapeutic indications.

Antihypertensive Agents: Novel derivatives have been synthesized as angiotensin II receptor 1 (AT1) antagonists. nih.gov In preclinical studies with spontaneously hypertensive rats, certain compounds demonstrated a superior ability to lower blood pressure compared to the established drug losartan (B1675146). nih.gov

Anti-inflammatory Agents: Cysteinyl-leukotrienes (CysLTs) are inflammatory mediators, and their CysLT1 receptor is a target for treating asthma and allergic rhinitis. nih.gov A novel series of 3-substituted 1H-indole-2-carboxylic acid derivatives has yielded highly potent and selective CysLT1 antagonists, highlighting the potential of the indole core in developing new anti-inflammatory drugs. nih.gov

Antimicrobial and Anticancer Agents: Nanostructures formed from indole-3-butanoyl-polyethylenimine have shown significant antimicrobial activity against a range of microbes, including multi-drug resistant bacteria. nih.gov These nanostructures also exhibited noteworthy anticancer activity against several human cancer cell lines while being relatively non-toxic to normal cells. nih.gov

Agrochemical Applications: The structural similarity of indole-3-carboxylic acids to natural plant auxins makes them prime candidates for agrochemical development.

Herbicides: As mimics of the plant hormone auxin, synthetic indole-3-carboxylic acid analogues can disrupt normal plant growth, leading to herbicidal effects. nih.govbeilstein-journals.org Research has focused on developing these compounds as antagonists for the auxin receptor TIR1, with several derivatives showing excellent inhibition of root and shoot growth in both dicotyledonous and monocotyledonous weeds. nih.govresearchgate.net

Plant Growth Regulators: The closely related compound, Indole-3-butyric acid (IBA), is widely used as a plant growth regulator to promote the rooting of cuttings. echemi.comnih.gov This established application suggests that modifications, such as the N-butyryl substitution, could be explored to fine-tune activity for specific crops or applications. echemi.com

| Application Area | Target/Mechanism | Example Compound Class |

| Therapeutic | Angiotensin II Receptor 1 (AT1) Antagonist | Indole-3-carboxylic acid derivatives for hypertension. nih.gov |

| Therapeutic | CysLT1 Receptor Antagonist | 3-substituted 1H-indole-2-carboxylic acids for inflammation. nih.gov |

| Agrochemical | Auxin Receptor (TIR1) Antagonist | α-substituted indole-3-carboxylic acids for weed control. nih.gov |

| Agrochemical | Plant Hormone (Auxin) Mimic | Indole-3-butyric acid for promoting root growth. echemi.com |

Exploration of Bioisosteric Replacements for Enhanced Biological Profiles

The goal of such a replacement could be to enhance potency, improve selectivity, increase oral bioavailability, or create new intellectual property. nih.gov

Common Carboxylic Acid Bioisosteres:

1H-Tetrazole: This is one of the most widely used carboxylic acid bioisosteres. Tetrazoles have a pKa similar to carboxylic acids, allowing them to exist as anions at physiological pH and engage in similar ionic interactions. drughunter.comcambridgemedchemconsulting.com However, they are generally more lipophilic and resistant to certain metabolic pathways. drughunter.comcambridgemedchemconsulting.com The replacement of a carboxylic acid with a tetrazole in the development of the antihypertensive drug losartan is a classic example of this strategy's success. drughunter.com

Hydroxamic Acids: These groups are moderately acidic and are strong metal chelators. They have been successfully used as carboxylic acid bioisosteres in various drug design programs. nih.gov

Acyl Sulfonamides: This functional group is another acidic replacement that can mimic the interactions of a carboxylate. nih.govhyphadiscovery.com

Neutral Bioisosteres: In some cases, replacing the acidic group with a neutral one that can still participate in hydrogen bonding (e.g., certain alcohols or amides) can be advantageous, particularly for improving CNS penetration. hyphadiscovery.com

The success of a bioisosteric replacement is highly context-dependent, relying on the specific drug-target interaction. nih.gov Therefore, a screening of various isosteres is typically necessary to identify a replacement that maintains or improves the desired biological activity while enhancing the compound's drug-like properties. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.